molecular formula C13H14N2O B11811768 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B11811768
M. Wt: 214.26 g/mol
InChI Key: AFVAIMZLZNDYQX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,4-dimethylphenyl group, a carbonitrile group, and a ketone group

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired product. The reaction conditions typically include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H14N2O/c1-9-3-4-12(5-10(9)2)15-7-11(6-14)13(16)8-15/h3-5,11H,7-8H2,1-2H3

InChI Key

AFVAIMZLZNDYQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(C(=O)C2)C#N)C

Origin of Product

United States

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